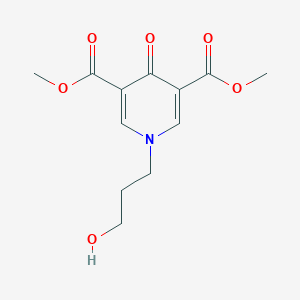![molecular formula C16H23BrN2O B246956 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)
4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine, also known as BBP or Compound 32, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
作用機序
The mechanism of action of 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine is not fully understood, but it is believed to involve modulation of the sigma-1 receptor. Activation of this receptor has been shown to have neuroprotective effects, as well as modulating calcium signaling and neurotransmitter release.
Biochemical and Physiological Effects:
4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, regulation of oxidative stress, and inhibition of inflammation. It has also been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its potential as a therapeutic agent for various conditions. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine, including further studies on its pharmacological properties, potential therapeutic applications, and optimization of its synthesis method. Additionally, there is a need for further research on the safety and toxicity of 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine, as well as its potential interactions with other drugs and compounds.
In conclusion, 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine as a therapeutic agent and its safety and toxicity.
合成法
4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine can be synthesized using a series of chemical reactions starting with 2-bromobenzylamine and morpholine. The reaction involves the use of various reagents and solvents, including triethylamine, acetic anhydride, and chloroform. The final product is obtained through a purification process, such as column chromatography.
科学的研究の応用
4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine has been studied for its potential pharmacological properties, particularly as a ligand for various receptors in the brain. It has been shown to have affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including neurodegenerative diseases, pain, and addiction. 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine has also been studied for its potential as a therapeutic agent for these conditions.
特性
製品名 |
4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine |
|---|---|
分子式 |
C16H23BrN2O |
分子量 |
339.27 g/mol |
IUPAC名 |
4-[1-[(2-bromophenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23BrN2O/c17-16-4-2-1-3-14(16)13-18-7-5-15(6-8-18)19-9-11-20-12-10-19/h1-4,15H,5-13H2 |
InChIキー |
CGNISXONYMDEMH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3Br |
正規SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
methanone](/img/structure/B246890.png)

![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)

